
R-(3)-Benzyloxy Myristic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(3)-Benzyloxy Myristic Acid Methyl Ester is a chemical compound that belongs to the class of fatty acid esters. It is derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm oil, and coconut oil. The compound is characterized by the presence of a benzyloxy group attached to the third carbon of the myristic acid chain, and it is esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R-(3)-Benzyloxy Myristic Acid Methyl Ester typically involves the esterification of myristic acid with methanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the myristic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid. The benzyloxy group introduction can be carried out using automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
R-(3)-Benzyloxy Myristic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Myristyl alcohol derivatives.
Substitution: Various substituted myristic acid esters.
Applications De Recherche Scientifique
R-(3)-Benzyloxy Myristic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound for lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of R-(3)-Benzyloxy Myristic Acid Methyl Ester involves its interaction with cellular membranes and enzymes. The benzyloxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The ester group can be hydrolyzed by esterases, releasing the active myristic acid derivative, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Myristate: A simple ester of myristic acid without the benzyloxy group.
Methyl Palmitate: An ester of palmitic acid, another long-chain saturated fatty acid.
Methyl Stearate: An ester of stearic acid, a longer-chain saturated fatty acid.
Uniqueness
R-(3)-Benzyloxy Myristic Acid Methyl Ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C22H36O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
methyl 3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3 |
Clé InChI |
DSQRYVDYSWWRDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
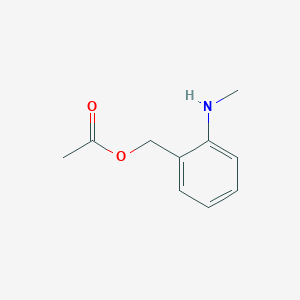
![1,4-Diazoniabicyclo[2.2.2]octane](/img/structure/B8543419.png)


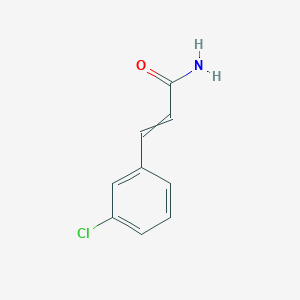
![methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate](/img/structure/B8543445.png)
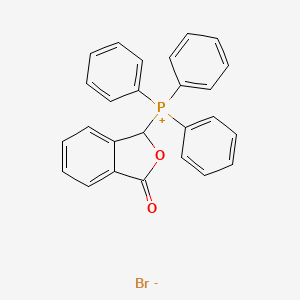
![1h-Indazole-1-carboxylic acid,6-[(2-aminobenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8543459.png)
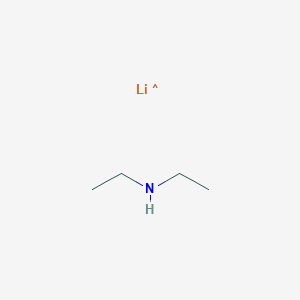
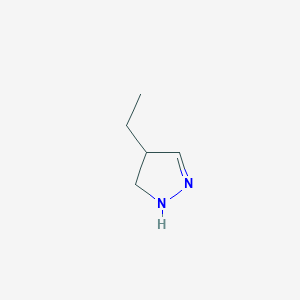
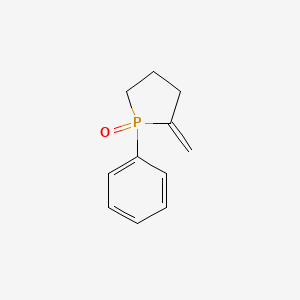
![3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid](/img/structure/B8543501.png)
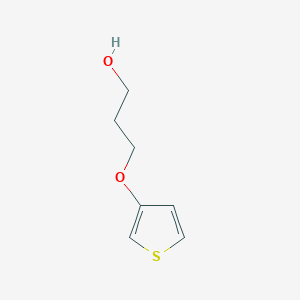
![2-[1-(1H-imidazol-4-yl)-ethyl]-6-methyl-pyridine](/img/structure/B8543521.png)
